N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate

Descripción general

Descripción

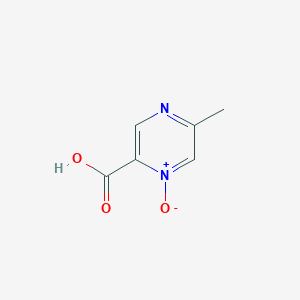

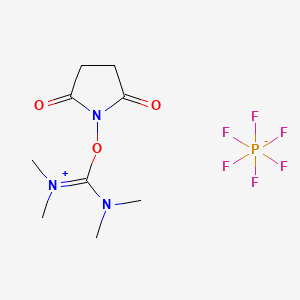

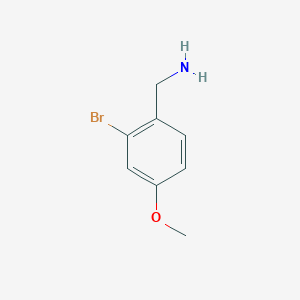

“N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate” is a chemical compound with the empirical formula C9H16F6N3O3P . It is often used in peptide synthesis . It can be used to prepare N-succinimidyl 4-[18 F]fluorobenzoate ([18 F]-SFB), a prosthetic group for the fluorination of biomolecules for PET imaging .

Molecular Structure Analysis

The molecular weight of “N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate” is 359.21 . The SMILES string representation of the molecule isF [P-] (F) (F) (F) (F)F.CN (C)C (\\ON1C (=O)CCC1=O)= [N+] (\\C)C . Chemical Reactions Analysis

“N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate” is used in coupling reactions . It may also be used for the activation of carboxylic group of C16-chained alkanethiols that are used in developing surface plasmon resonance .Physical And Chemical Properties Analysis

“N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate” forms crystals and has a melting point of 218-221 °C (dec.) . It is slightly hazy and colorless in acetonitrile, with a solubility of 0.5 g/mL . It should be stored at −20°C .Aplicaciones Científicas De Investigación

Peptide Synthesis

HSTU is commonly used as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids, which is a critical step in producing peptides and proteins for various research and therapeutic purposes .

Amide Formation

Beyond peptides, HSTU is also employed in the synthesis of other amide compounds. Amides are found in a wide range of biological molecules and have numerous applications in medicinal chemistry and materials science .

Magnetic Resonance Imaging (MRI) Contrast Agents

Researchers use HSTU to synthesize liposomal contrast agents for MRI. These agents enhance the contrast of images obtained by MRI, which is crucial for better diagnosis and research in medical imaging .

Protein Labeling Molecules

HSTU is involved in the synthesis of protein labeling molecules. Labeling proteins with fluorescent or radioactive markers allows scientists to track and study proteins’ behavior in various biological processes .

Synthesis of Thiol-Reactive Cy5 Derivatives

Cy5 derivatives are fluorescent dyes used extensively in molecular biology and biochemistry for labeling purposes. HSTU helps in synthesizing thiol-reactive Cy5 derivatives, which can selectively bind to thiol groups in biomolecules .

Positron Emission Tomography (PET) Imaging

HSTU can be used to prepare N-succinimidyl 4-[18 F]fluorobenzoate ([18 F]-SFB), a prosthetic group for fluorination of biomolecules. This is particularly useful for PET imaging, a type of nuclear medicine imaging .

Mecanismo De Acción

Target of Action

HSTU is primarily used as a coupling reagent in peptide synthesis . Its main targets are carboxylic acids, which it converts into N-succinimidyl active esters .

Mode of Action

HSTU interacts with carboxylic acids to form N-succinimidyl active esters . This reaction is a key step in peptide synthesis, facilitating the formation of peptide bonds.

Biochemical Pathways

The primary biochemical pathway affected by HSTU is peptide synthesis. By converting carboxylic acids into N-succinimidyl active esters, HSTU enables the formation of peptide bonds, which are crucial for the creation of peptides and proteins .

Result of Action

The primary result of HSTU’s action is the formation of N-succinimidyl active esters from carboxylic acids . These active esters can then participate in further reactions to form peptide bonds, facilitating the synthesis of peptides and proteins .

Action Environment

The efficacy and stability of HSTU are likely to be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants. For instance, HSTU is typically stored at temperatures below 0°C , suggesting that low temperatures may be necessary for its stability. Additionally, the solubility of HSTU in acetonitrile suggests that this solvent may be used in reactions involving HSTU .

Propiedades

IUPAC Name |

[dimethylamino-(2,5-dioxopyrrolidin-1-yl)oxymethylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O3.F6P/c1-10(2)9(11(3)4)15-12-7(13)5-6-8(12)14;1-7(2,3,4,5)6/h5-6H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWZCCVNXFLDDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F6N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583377 | |

| Record name | (Dimethylamino)[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-dimethylmethaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate | |

CAS RN |

265651-18-1 | |

| Record name | (Dimethylamino)[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-dimethylmethaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Succinimido-1,1,3,3-tetramethyluronium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Isoindole-1,3(2H)-dione, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-](/img/structure/B1661860.png)

![1,5-Dioxaspiro[2.4]heptan-4-one](/img/structure/B1661861.png)